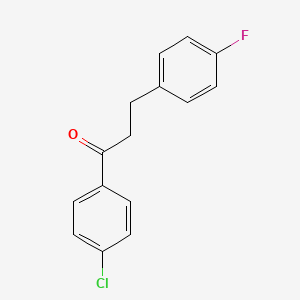

4'-Chloro-3-(4-fluorophenyl)propiophenone

Description

4'-Chloro-3-(4-fluorophenyl)propiophenone (CAS: 654673-24-2) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₂ClFO and a molecular weight of 262.71 g/mol. Key physical properties include a density of 1.225 g/cm³, a melting point of 58–59°C (ethanol solvent), and a predicted boiling point of 389.2±27.0°C . The compound features a propiophenone backbone substituted with a chlorine atom at the 4'-position of the benzene ring and a 4-fluorophenyl group at the 3-position (Figure 1).

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRFWQBCJMKAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644576 | |

| Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654673-24-2 | |

| Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654673-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 4-fluorophenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4’-Chloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in organic synthesis to create complex molecules. Additionally, its biological activities are attributed to its ability to interact with cellular components, potentially inhibiting or modulating specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Physical Properties

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key comparisons are summarized below:

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Halogen vs. Methoxy Substitution: Methoxy-substituted analogs (e.g., 4'-Chloro-3-(4-methoxyphenyl)propiophenone) exhibit higher molecular weights and melting points compared to the fluoro-chloro derivative, likely due to increased van der Waals interactions from the methoxy group .

- Thiomethyl vs. Halogen: Thiomethyl groups (e.g., in 3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone) may enhance lipophilicity, altering solubility and bioavailability .

Crystallographic and Conformational Differences

Planarity and Steric Effects

- Nonplanar Geometry: The 4-fluorophenyl group in this compound induces steric distortion, as observed in fluorophenyl-substituted porphyrins, where steric repulsion between substituents and the macrocycle leads to nonplanar geometries .

- Chalcone Derivatives : In chalcone analogs (e.g., (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one), dihedral angles between aromatic rings range from 7.14° to 56.26° , indicating variable planarity influenced by substituent positions .

Isostructural Halogen Substitution

- Cl vs. Br Substitution: Isostructural compounds with Cl and Br substituents (e.g., 4 and 5 in ) exhibit nearly identical crystal packing but minor adjustments in bond lengths due to halogen atomic radii differences .

Biological Activity

4'-Chloro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural properties. It features a chloro group and a fluorophenyl substituent, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its analgesic potential, antioxidant properties, and anticancer activity, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H12ClF

- Molecular Weight : Approximately 262.71 g/mol

- Appearance : White solid

The presence of halogenated groups in its structure is believed to influence its interaction with biological targets, enhancing its pharmacological effects.

Analgesic Properties

Research indicates that this compound may act as an analgesic agent. Preliminary studies suggest that it interacts with pain modulation pathways, potentially binding to specific receptors involved in pain signaling. The exact mechanisms remain to be fully elucidated, necessitating further investigations to confirm its efficacy and therapeutic potential in pain management.

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. Notably, compounds with structural similarities have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The findings suggest that such compounds can be more cytotoxic against certain cancer cell lines compared to others, warranting further research into their mechanisms and therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds has been conducted:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-Chloro-4'-fluoropropiophenone | C15H12ClF | Lacks the additional phenyl group |

| 3-Chloropropiophenone | C10H9Cl | Contains a chloro group but no fluoro substitution |

| 4-Fluoropropiophenone | C10H9F | Contains a fluoro group but no chloro substitution |

| 4'-Chloro-3'-fluoroacetophenone | C15H12ClF | Different acyl substitution pattern |

The distinct combination of chloro and fluorine groups in this compound may confer unique reactivity and biological properties that differentiate it from its analogs.

Case Studies

- Pain Modulation Study : A study focusing on the analgesic effects of various derivatives indicated that compounds with halogen substitutions showed enhanced binding affinity to pain receptors, suggesting a potential role for this compound in pain management therapies.

- Antioxidant Efficacy Assessment : In vitro studies demonstrated that certain derivatives exhibited DPPH radical scavenging activities significantly higher than ascorbic acid. This suggests that this compound could be explored further for its antioxidant properties.

- Anticancer Evaluation : Research involving MTT assays revealed that certain derivatives were more effective against U-87 glioblastoma cells than against MDA-MB-231 breast cancer cells, highlighting the need for targeted studies on this compound's anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.